2-{[1-(2-methoxypyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
The compound 2-{[1-(2-methoxypyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a piperidin-4-yloxy group and a 1-methylpyrazole moiety. Such structural features are characteristic of kinase inhibitors and other bioactive molecules, as seen in analogs from patent literature and synthetic studies . Its synthesis likely involves multi-step reactions, such as coupling pyrimidine intermediates with substituted piperidines and pyrazole aldehydes, similar to methods described in and .
Properties
IUPAC Name |
(2-methoxypyridin-4-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-25-13-16(12-24-25)15-10-22-20(23-11-15)29-17-4-7-26(8-5-17)19(27)14-3-6-21-18(9-14)28-2/h3,6,9-13,17H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFPEORSPYZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC(=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-methoxypyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.4 g/mol. The structure includes a pyrimidine core, a piperidine ring, and a methoxypyridine moiety, contributing to its unique properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 2548989-03-1 |
Synthesis
The synthesis of this compound typically involves multiple steps, utilizing key reagents that facilitate the formation of the piperidinyl and pyrimidine structures. The synthetic route may include reactions such as nucleophilic substitutions and coupling reactions under controlled conditions to ensure high yields and purity.
The mechanism of action for this compound is hypothesized to involve binding to specific molecular targets, such as enzymes or receptors involved in critical biological pathways. This interaction may lead to inhibition or modulation of target activity, potentially impacting signaling pathways associated with diseases like cancer and inflammation.
Antitumor Activity
Recent studies have evaluated the antitumor activity of compounds structurally similar to this compound. For instance, pyrido[2,3-d]pyrimidines have been tested against various cancer cell lines, including NCI-H1975 and A549. These studies utilized assays such as the MTT assay to determine cytotoxicity:
| Compound | Cell Line | IC50 (μM) | % Inhibition at 0.1 μM |
|---|---|---|---|
| A5 | NCI-H1975 | >50 | <36.0 |
| B7 | A549 | 0.297 | 90.3 |
| B1 | NCI-H1975 | - | 96.70 |
These findings indicate that modifications in structure can significantly influence the biological activity of similar compounds.
Inhibitory Activity Against EGFR
The compound's potential as an epidermal growth factor receptor (EGFR) inhibitor has been explored through various assays assessing its ability to inhibit EGFR L858R/T790M kinase activity. The results indicated that certain derivatives exhibited promising inhibitory effects, suggesting that structural modifications could enhance their efficacy against specific cancer types.
Case Studies
In one notable study, researchers synthesized several derivatives of pyrimidine compounds and evaluated their cytotoxic effects on lung cancer cell lines. The introduction of N-methylpyrazole analogs was found to improve cellular activity significantly compared to other substituents:
- B-series compounds , particularly those with N-methylpyrazole substitutions, showed enhanced selectivity and potency against cancer cells compared to their counterparts without these modifications.
Potential Applications
The biological activities exhibited by this compound suggest several potential applications:
Chemistry : As a building block for synthesizing more complex molecules.
Biology : Investigated for use as ligands in receptor binding studies.
Medicine : Explored for therapeutic effects against targets involved in cancer and inflammatory diseases.
Industry : Potential use in developing new materials with tailored properties for specific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrimidine derivatives with piperidine/pyrrolidine and heteroaromatic substituents. Below is a comparative analysis with key analogs from literature and patents:
Structural Analogues in Patent Literature
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1):
- Features a pyrazolo[3,4-d]pyrimidine core with a piperidinyloxy group and oxadiazole substituent.
- The oxadiazole group may enhance metabolic stability compared to the target compound’s methoxypyridine carbonyl group.
- Both compounds utilize piperidine linkers but differ in heterocyclic substitution patterns .
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine :
Pyrimidine Derivatives with Thiazole and Morpholine Substituents
- 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile: Substituted with a thiazole ring and morpholine-carbonyl group.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous pyrimidine derivatives, such as coupling halogenated pyrimidines with piperidine intermediates under basic conditions .
- Structure-Activity Relationships (SAR) :
- Computational Insights: Graph-based comparison methods () highlight that minor substituent changes (e.g., oxadiazole vs. pyridine carbonyl) significantly alter physicochemical properties and bioavailability .
Preparation Methods
Nitrogen Oxidation and Etherification
The synthesis of 2-methoxypyridine derivatives is detailed in CN103724256A . Starting with 2-chloropyridine , nitrogen oxidation is achieved using hydrogen peroxide () in a mixture of glacial acetic acid and sulfuric acid at 80°C. This yields 2-chloropyridine-N-oxide with >95% purity after extraction and drying. Subsequent etherification with methanol and sodium methoxide () under reflux forms 2-methoxypyridine-N-oxide (94.2% purity).
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitrogen Oxidation | , , 80°C | 89% | >95% |
| Etherification | , MeOH, reflux | 75% | 94.2% |
Piperidin-4-Yloxy Linker Preparation
Piperidine Functionalization
CN104592198A describes the synthesis of piperidine derivatives via bromination and coupling. Starting with 2-methylpyrimidine , bromination at position 5 using bromine () in acetic acid yields 5-bromo-2-methylpyrimidine . Subsequent coupling with N-benzyl piperidone under lithium-halogen exchange conditions forms 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol .
Hydroxyl Group Activation
The 4-hydroxy group on piperidine is activated for nucleophilic substitution. Treatment with a strong base (e.g., ) and a leaving group introducer (e.g., ) generates a tosylate intermediate, which can later participate in SN2 reactions with the pyrimidine core.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | , , reflux | 82% |
| Piperidine Coupling | -BuLi, THF, -78°C | 68% |
Synthesis of 5-(1-Methyl-1H-Pyrazol-4-Yl)Pyrimidine Core
Pyrazole Ring Formation
CN112574111A outlines a method for synthesizing 1-methylpyrazole derivatives. Reacting dimethyl malonate with dimethylformamide () and dimethyl sulfate () under basic conditions generates a β-keto ester intermediate. Cyclization with methylhydrazine () forms 1-methyl-5-hydroxypyrazole with minimized isomer formation.
Pyrimidine-Pyrazole Coupling
A Suzuki-Miyaura cross-coupling between 5-bromopyrimidine and 1-methylpyrazole-4-boronic acid introduces the pyrazole moiety. Catalysis by in a /dioxane/water system at 80°C achieves this transformation.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Cyclization | , EtOH, 60°C | 78% |
| Suzuki Coupling | , | 85% |
Final Assembly of the Target Compound
Amide Bond Formation
The 2-methoxypyridine-4-carbonyl chloride is coupled with the piperidin-4-amine derivative using / in dichloromethane () to form the amide linkage.
Oxy Linkage Installation
The hydroxyl-activated piperidine intermediate undergoes nucleophilic substitution with the 5-(1-methylpyrazol-4-yl)pyrimidin-2-ol under basic conditions (, DMF, 80°C).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Coupling | , , | 72% |
| Ether Formation | , DMF, 80°C | 65% |
Optimization Challenges and Solutions
-
Regioselectivity in Pyrimidine Functionalization : Directed ortho-metalation (DoM) strategies using ensure precise bromination at position 5.
-
Isomer Control in Pyrazole Synthesis : Steric hindrance from the methyl group in methylhydrazine favors 1-methyl-4-substituted pyrazole formation.
-
Catalytic Hydrogenation for Deprotection : Palladium on carbon () under removes benzyl protecting groups without affecting other functionalities .
Q & A
Q. What are the critical steps for optimizing the synthetic yield of this compound, and how do reaction conditions influence purity?
The synthesis involves multi-step reactions, including coupling of the piperidin-4-yloxy pyrimidine core with the 2-methoxypyridine-4-carbonyl and 1-methylpyrazole moieties. Key parameters include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) for amide bond formation, but lower temperatures (0–25°C) for sensitive intermediates to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-catalyzed steps to minimize hydrolysis .
- Catalysts : Use of coupling agents like HATU or EDCI for efficient amidation, with monitoring via TLC or HPLC to track progress .
Q. What methodologies are recommended for structural elucidation using X-ray crystallography?
For crystallographic refinement:
- Use SHELXL for small-molecule refinement, leveraging its robust handling of displacement parameters and hydrogen bonding networks .
- Collect high-resolution data (≤ 1.0 Å) to resolve potential disorder in the piperidine or pyrazole rings. Apply restraints for flexible moieties (e.g., methoxy groups) during refinement .
- Validate with R-factor convergence (< 5%) and residual electron density analysis .
Q. How can researchers identify preliminary biological targets for this compound?
Initial screening involves:
- In vitro assays : Test against kinase panels or GPCRs due to structural similarity to kinase inhibitors (e.g., pyrimidine-based scaffolds) .
- Docking studies : Use software like AutoDock Vina to predict binding to ATP-binding pockets or allosteric sites, guided by analogs with known activity (e.g., 4-{[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine derivatives) .
Advanced Research Questions
Q. How can synthetic impurities be resolved, and what analytical techniques are essential?
Impurities often arise from incomplete coupling or oxidation byproducts. Mitigation strategies include:
- Chromatographic purification : Preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate isomers or unreacted intermediates .
- Spectroscopic analysis : (if fluorinated analogs exist) or HSQC for structural confirmation of regioisomers .
Q. What experimental approaches address contradictory bioactivity data across cell lines?
Discrepancies may stem from off-target effects or assay conditions. Resolve via:
- Structure-activity relationship (SAR) studies : Systematically modify the pyrimidine core or substituents (e.g., methoxy vs. ethoxy) to isolate pharmacophore contributions .
- Orthogonal assays : Combine cell viability (MTT), apoptosis (Annexin V), and target engagement (e.g., Western blot for kinase inhibition) to confirm mechanism .
Q. How can computational modeling predict ADMET properties for preclinical development?
Use tools like SwissADME or Schrodinger’s QikProp to assess:
- Lipophilicity (LogP ~3.5–4.0) and solubility (< 50 µM in aqueous buffer), critical for bioavailability .
- Metabolic stability : Cytochrome P450 inhibition risks (e.g., CYP3A4) due to the methoxypyridine moiety .
- Toxicity alerts : Check for PAINS motifs (e.g., reactive thiols) absent in this compound .
Q. What strategies improve crystallographic data quality for flexible regions of the molecule?
Address disorder in the piperidine or pyrazole rings by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
